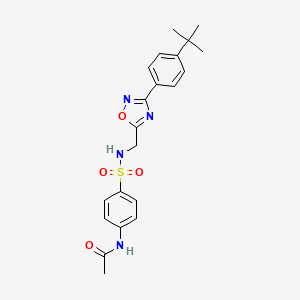
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a synthetic compound that has been shown to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is not fully understood, but it is believed to interact with specific receptors in the brain and other tissues. This compound has been shown to modulate the activity of certain enzymes and to affect the expression of various genes. It is thought that this compound may have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of neurotransmitters. This compound has also been shown to affect the expression of various genes, including those involved in the regulation of inflammation and oxidative stress. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is its unique biochemical and physiological effects. This makes it a valuable tool for researchers in various fields, including neuroscience, pharmacology, and biochemistry. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are many possible future directions for research on 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases and other disorders. Another area of interest is the investigation of the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, there is also potential for the development of new synthetic compounds based on the structure of this compound that may have even more potent effects.
Métodos De Síntesis
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide involves the reaction of 2-nitrobenzaldehyde with 2-amino-5-methoxybenzoic acid to form the intermediate compound, which is then reacted with the appropriate reagents to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful attention to detail.
Aplicaciones Científicas De Investigación
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has been used in scientific research to investigate a wide range of biological processes. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the mechanisms of action of various drugs and to investigate the effects of different compounds on cellular signaling pathways.
Propiedades
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-9-5-2-6-12(15)18-20-17(27-21-18)11-10-16(23)19-13-7-3-4-8-14(13)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRZLZUULQUYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)


